![molecular formula C24H19N3O4S3 B2852730 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate CAS No. 104194-63-0](/img/structure/B2852730.png)
6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate” is a complex organic molecule. It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Scientific Research Applications
Antimicrobial Activity
Compounds with the thiazolo[3,4-b][1,2,4]triazine moiety have been studied for their antimicrobial properties . They are known to exhibit a broad spectrum of biological activities, including action against various microorganisms . This makes them valuable in the development of new antibiotics and antiseptics.
Anticancer Research
The structural complexity of thiazolo-triazines allows them to interact with biological targets in unique ways, making them candidates for anticancer agents . Their ability to bind with specific proteins involved in cancer cell proliferation can be harnessed to develop targeted therapies .
Alzheimer’s Disease Treatment
Thiazolo-triazines have shown promise as acetylcholinesterase inhibitors , which are used in the treatment of Alzheimer’s disease. By preventing the breakdown of acetylcholine, they can potentially improve the cognitive function in patients with Alzheimer’s .
Antidepressant and Anticonvulsant Effects
The compound’s derivatives may have applications in neuropharmacology , particularly in the treatment of depression and epilepsy. Their ability to modulate neurotransmitter levels could lead to new treatments for these conditions .
Antihypertensive Applications
In cardiovascular research, thiazolo-triazines could be explored for their antihypertensive effects . They might work by affecting the vascular smooth muscle tone, thus reducing blood pressure .
Anti-Inflammatory Properties
The anti-inflammatory potential of thiazolo-triazines makes them interesting for the development of new anti-inflammatory drugs . They could act on various inflammatory pathways, offering relief from conditions like arthritis .
Antifungal and Antiparasitic Agents
These compounds have also been investigated for their antifungal and antiparasitic activities . They could lead to the creation of new treatments for fungal infections and parasitic diseases .
Agricultural Chemicals
Due to their structural similarity to triazines, which are commonly used in agriculture, thiazolo-triazines could find applications as pesticides or growth regulators . Their efficacy in controlling pests or enhancing crop yield could be significant .
properties
IUPAC Name |
benzenesulfonate;6-methylsulfanyl-3,8-diphenyl-3,4-dihydro-1H-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2.C6H6O3S/c1-23-18-21-16(15(24-18)13-10-6-3-7-11-13)19-17(22)14(20-21)12-8-4-2-5-9-12;7-10(8,9)6-4-2-1-3-5-6/h2-11,14,20H,1H3;1-5H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRFBSFBKPNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=[N+]2C(=C(S1)C3=CC=CC=C3)NC(=O)C(N2)C4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

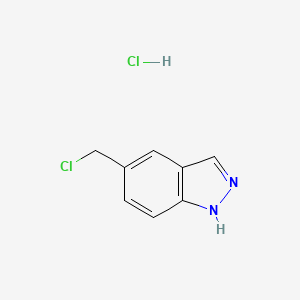
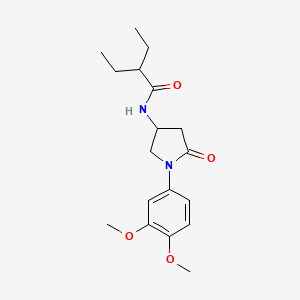
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
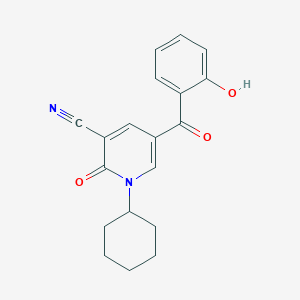
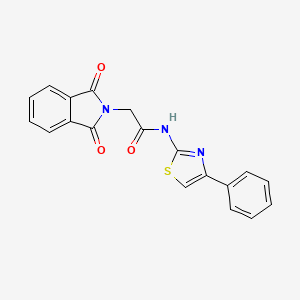
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)
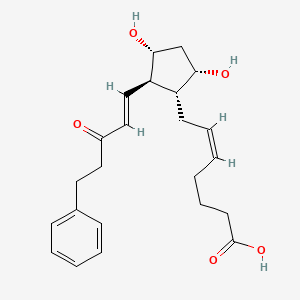
![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)

![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)